(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
Overview
Description
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the imidazole ring, with an amine group attached to the 2nd position.
Synthetic Routes and Reaction Conditions:
Chlorination and Methylation: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and methylating agents like methyl iodide (CH₃I).
Reductive Amination: Another method involves the reductive amination of 5-chloro-1-methyl-1H-imidazole with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high-quality product.
Chemical Reactions Analysis
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding imidazole-2-carboxamide.
Reduction: The compound can be reduced to form the corresponding imidazole-2-amine.
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Imidazole-2-carboxamide (from oxidation)
Imidazole-2-amine (from reduction)
Substituted imidazoles (from nucleophilic substitution)
Scientific Research Applications
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: can be compared with other similar compounds such as 1-methyl-1H-imidazole and 5-chloro-1H-imidazole . The presence of the amine group and the chlorine atom at specific positions makes it unique and differentiates it from these compounds in terms of reactivity and biological activity.
Comparison with Similar Compounds
1-methyl-1H-imidazole
5-chloro-1H-imidazole
1-methyl-2-aminomethylimidazole
5-chloro-2-aminomethylimidazole
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Properties
IUPAC Name |
(5-chloro-1-methylimidazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-9-4(6)3-8-5(9)2-7/h3H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDQNTVESNFNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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